molecular formula C9H6N8 B263696 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

Numéro de catalogue B263696
Poids moléculaire: 226.2 g/mol
Clé InChI: CTFZEKUWROVCAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline (MTAQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

Mécanisme D'action

The mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline involves its binding to specific targets in the body, such as enzymes or receptors. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to inhibit the activity of CDK5 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions, which prevents their aggregation.
Biochemical and Physiological Effects:
9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In Alzheimer's disease research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to prevent the formation of amyloid beta aggregates, which reduces their toxicity. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to have antibacterial and antifungal effects, which make it a potential candidate for the development of new antibiotics.

Avantages Et Limitations Des Expériences En Laboratoire

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has several advantages as a research tool, including its high potency and selectivity for specific targets. However, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline also has some limitations, such as its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be toxic at high doses, which requires careful dosing and monitoring in animal studies.

Orientations Futures

There are several future directions for the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline, including the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline and its potential applications in various diseases. The use of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline in combination with other drugs or therapies is also an area of interest, as it may enhance their efficacy. Overall, the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results, and further studies are needed to fully realize its potential as a therapeutic agent.

Méthodes De Synthèse

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with 1,2-dicarbonyl compounds in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorotoluene with sodium azide and sodium hydride, followed by further reactions to obtain 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline.

Applications De Recherche Scientifique

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results as a potent inhibitor of the enzyme, CDK5, which is involved in the progression of various types of cancer. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its antibacterial and antifungal properties.

Propriétés

Formule moléculaire

C9H6N8

Poids moléculaire

226.2 g/mol

Nom IUPAC

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

InChI

InChI=1S/C9H6N8/c1-5-2-3-6-7(4-5)17-9(11-13-15-17)8-10-12-14-16(6)8/h2-4H,1H3

Clé InChI

CTFZEKUWROVCAL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

SMILES canonique

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.